molecular formula C14H19N3O5 B1353689 Tyrosyl-alanyl-glycine CAS No. 69537-64-0

Tyrosyl-alanyl-glycine

Cat. No. B1353689
CAS RN: 69537-64-0
M. Wt: 309.32 g/mol
InChI Key: DLZKEQQWXODGGZ-KCJUWKMLSA-N
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Description

Synthesis Analysis

The synthesis of related dipeptides such as glycyl-L-tyrosine and L-alanyl-L-glutamine has been successfully performed and these peptides have been utilized in studies without any side effects or complaints, indicating a potential method for synthesizing tyrosyl-alanyl-glycine . Additionally, the synthesis of complex polymeric peptides involving tyrosine, such as poly(L-tyrosyl-e-N-L-glutamyl-L-lysyl-L-alanylglycyl)glycine methyl ester, has been described, suggesting that the synthesis of tyrosyl-alanyl-glycine is feasible using similar methods .

Molecular Structure Analysis

The molecular structure of a related tripeptide, glycyl-L-tyrosyl-L-alanine, has been determined through crystallography, revealing an extended conformation through glycine, a nearly perpendicular bend at tyrosine, and a reverse turn for the C-terminal carboxylate . This information provides a basis for predicting the conformation that tyrosyl-alanyl-glycine might adopt in a crystalline form.

Chemical Reactions Analysis

The interaction of tyrosine and tyrosine-containing dipeptides with metal ions such as Cu2+ has been studied using fluorescence quenching. These studies have revealed the pKa values for the protonation of tyrosine derivatives and the stoichiometry of binding in dipeptide-metal complexes . This research can be applied to understand how tyrosyl-alanyl-glycine might react in the presence of metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related dipeptides have been characterized, showing that they are rapidly cleared from plasma and hydrolyzed into their constituent amino acids . This suggests that tyrosyl-alanyl-glycine would also have a rapid plasma clearance and could be used as a source of free amino acids. The crystal structure analysis of glycyl-L-tyrosyl-L-alanine provides additional data on the physical properties such as crystal dimensions and density, which could be similar for tyrosyl-alanyl-glycine .

Scientific Research Applications

Metabolic Utilization and Kinetics

  • Intravenous Administration : Research shows that synthetic dipeptides like L-alanyl-L-glutamine and glycyl-L-tyrosine, which are structurally related to Tyrosyl-alanyl-glycine, are rapidly cleared from plasma when administered intravenously. These dipeptides are quickly hydrolyzed into their constituent amino acids, indicating their potential for efficient parenteral use as sources of amino acids (Albers et al., 1988).

  • Continuous Infusion : Another study on synthetic dipeptides, including L-alanyl-L-glutamine and glycyl-L-tyrosine, reveals that continuous intravenous infusion leads to equimolar liberation of constituent amino acids without significant side effects. This suggests the potential for synthetic dipeptides in delivering amino acids intravenously (Albers et al., 1989).

Chemical Properties and Reactions

  • Corrosion Inhibition : Amino acids like glycine, alanine, and tyrosine have been studied for their role in inhibiting copper corrosion in acidic environments. These findings could be extrapolated to understand the chemical behavior of Tyrosyl-alanyl-glycine in similar conditions (Amin et al., 2010).

  • Interactions with Radicals : The interaction of amino acids and small peptides, including Tyrosine-Glycine, with sulfate and hydrogen phosphate radicals, has been studied. This research helps in understanding the oxidative behavior and stability of Tyrosyl-alanyl-glycine under different chemical conditions (Bosio et al., 2005).

Biological and Nutritional Roles

  • Biomarkers in Metabolic Syndrome : Studies indicate that amino acids like cysteine and tyrosine, components of Tyrosyl-alanyl-glycine, are elevated in individuals at risk of developing metabolic syndrome, suggesting their role as early biomarkers (Mohorko et al., 2015).

  • Nutritional Impact on Silkworms : Research on silkworms, Bombyx mori, shows that amino acids like alanine, glycine, serine, and tyrosine, similar to the components of Tyrosyl-alanyl-glycine, have specific nutritional roles, impacting larval growth and development (Ito & Arai, 1967).

Future Directions

The role of peptides and aminoacyl-tRNA synthetases in human health and disease is a growing field of research . Understanding the functions of peptides like Tyrosyl-alanyl-glycine could provide valuable insights into various biological processes and diseases. Future research may focus on exploring the non-canonical functions of these peptides and their potential therapeutic applications .

properties

IUPAC Name

2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-8(13(21)16-7-12(19)20)17-14(22)11(15)6-9-2-4-10(18)5-3-9/h2-5,8,11,18H,6-7,15H2,1H3,(H,16,21)(H,17,22)(H,19,20)/t8-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZKEQQWXODGGZ-KCJUWKMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219793
Record name Tyrosyl-alanyl-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrosyl-alanyl-glycine

CAS RN

69537-64-0
Record name Tyrosyl-alanyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069537640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrosyl-alanyl-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PP Tamburini, BN Jones, AP Consalvo… - Archives of biochemistry …, 1988 - Elsevier
… of the substrate peptide backbone stereochemistry either by replacement of the glycine peptidyl nitrogen by a methylene group (as occurs by substitution of tyrosyl-alanyl-glycine for Tyr…
Number of citations: 38 www.sciencedirect.com
RHA Plimmer - The Lancet, 1921 - scholar.archive.org
OF the three main groups of compounds composing our normal diet, protein is the only one which shows any marked variation. The carbohydrates and fats are converted during …
Number of citations: 4 scholar.archive.org
HB Vickery, TB Osborne - Physiological Reviews, 1928 - journals.physiology.org
Recent investigations of proteins and their decomposition products have given rise to considerable speculation upon the constitution and structure of the protein molecule. The great …
Number of citations: 50 journals.physiology.org

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